molecular formula C13H12N2O5 B121652 (4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid CAS No. 2614-09-7

(4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid

Cat. No. B121652
CAS RN: 2614-09-7
M. Wt: 276.24 g/mol
InChI Key: CUBMYGDAHSAJPJ-SECBINFHSA-N
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Description

The compounds 2-(1,3-dioxoisoindol-2-yl)butanoic acid and 3-(1,3-dioxoisoindol-2-yl)benzoic acid are structurally similar to the requested compound. They both contain the 1,3-dioxoisoindol-2-yl group, which is also present in the requested compound.


Synthesis Analysis

A paper titled “Novel Synthesis of N-(1,3-Dioxoisoindol-2-yl)aminothiocarbohydrazide” discusses the synthesis of a compound containing the 1,3-dioxoisoindol-2-yl group . The synthesis involves the reaction of phthalic anhydride with thiocarbohydrazide .


Molecular Structure Analysis

The molecular structures of 2-(1,3-dioxoisoindol-2-yl)butanoic acid and 3-(1,3-dioxoisoindol-2-yl)benzoic acid can provide some insight into the structure of the requested compound. These compounds share the 1,3-dioxoisoindol-2-yl group with the requested compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-dioxoisoindol-2-yl)butanoic acid and 3-(1,3-dioxoisoindol-2-yl)benzoic acid could provide some insight into the properties of the requested compound. For example, the molecular formula and average mass of these compounds are known .

properties

IUPAC Name

(4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBMYGDAHSAJPJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid

CAS RN

2614-09-7
Record name NSC92155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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